molecular formula C9H9ClN2O2 B2962328 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 2225144-99-8

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2962328
CAS No.: 2225144-99-8
M. Wt: 212.63
InChI Key: NZJMCXVLTPCJIY-UHFFFAOYSA-N
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Description

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazo[1,5-a]pyridines. These compounds are characterized by a fused bicyclic structure containing nitrogen atoms, which makes them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 1-methylimidazo[1,5-a]pyridine and a suitable carboxylic acid derivative, undergo a condensation reaction.

  • Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be employed in biological studies to understand its interaction with various biomolecules.

  • Industry: The compound is used in the production of materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is compared with other similar compounds, such as 2-methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride and imidazo[1,2-a]pyridine derivatives. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-methylimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-8-4-7(9(12)13)2-3-11(8)5-10-6;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJMCXVLTPCJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CN2C=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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